molecular formula C12H15N3S B1445006 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide CAS No. 1249449-54-4

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

Cat. No.: B1445006
CAS No.: 1249449-54-4
M. Wt: 233.33 g/mol
InChI Key: XEJNPKJANPPDCF-UHFFFAOYSA-N
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Description

The compound “2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide” is a sulfur-containing benzodiazole derivative. It is related to “2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile”, which has a molecular weight of 185.23 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • The formation of propanedithioamide and 1,2-dithiole derivatives from reactions involving lithio derivatives of certain pyrazoles with phenyl isothiocyanate has been explored. These reactions yield complex tungsten complexes through sulfur atom coordination, demonstrating the utility of these compounds in organometallic chemistry and catalysis (Xie, Zhao, & Tang, 2016).

Biological Activity

  • Novel heterocycles have been synthesized with demonstrated antibacterial, antifungal, and anticonvulsant activities. This includes the creation of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showing potential for therapeutic applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • The cytotoxicity of synthesized compounds against various human tumor and normal cell lines has been evaluated, indicating their potential for antitumor applications. Such studies are crucial for drug discovery and development processes (Al-Omran, Mohareb, & El-Khair, 2014).

  • The creation of a structurally diverse library from reactions involving ketonic Mannich bases derived from acetylthiophene showcases the versatility of these compounds in generating biologically relevant molecules (Roman, 2013).

Environmental and Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. The investigation highlights the potential of these compounds as eco-friendly corrosion inhibitors, which is significant for industrial applications (Hu et al., 2016).

Anticancer Activity

  • Certain benzothiazole and pyrimido benzothiazole derivatives have shown anticancer activity against various cancer cell lines. This research points towards the potential use of these compounds in developing new anticancer agents (Waghmare et al., 2013).

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-7-4-10-11(5-8(7)2)15(6-14-10)9(3)12(13)16/h4-6,9H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNPKJANPPDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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